1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxy group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group, which is commonly referred to as a BOC group .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The piperidine ring is first protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The BOC group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles depending on the desired substitution . Major products formed from these reactions include the deprotected amine and substituted piperidine derivatives .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid is widely used in scientific research:
Mechanism of Action
The mechanism by which 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid exerts its effects primarily involves the protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This selective protection and deprotection are crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar compounds include other BOC-protected amines such as 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid and tert-butyl (3-carboxybicyclo[1.1.1]pent-1-yl)carbamate . The uniqueness of 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid lies in its methoxy substitution, which provides additional reactivity and functionalization options compared to other BOC-protected amines .
Properties
CAS No. |
1779451-75-0 |
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Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(8-13,17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
NXPCFLVHUVYSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
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